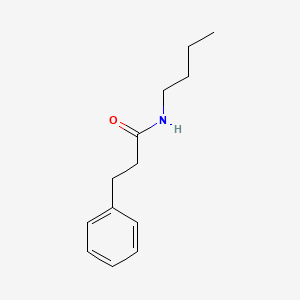

N-butyl-3-phenylpropanamide

Description

Properties

IUPAC Name |

N-butyl-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-2-3-11-14-13(15)10-9-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZTVEZLZUTUCBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364291 | |

| Record name | N-butyl-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10264-11-6 | |

| Record name | N-Butyl-3-phenylpropionamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10264-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-butyl-3-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thionyl Chloride Activation

The most widely documented method involves converting 3-phenylpropanoic acid to its reactive acyl chloride intermediate using thionyl chloride (SOCl₂). In a representative procedure from a bedaquiline synthesis patent, 3-phenylpropanoic acid (10 g) was refluxed with SOCl₂ (16.4 g) at 65–70°C for 3 hours. Excess SOCl₂ was removed via distillation, and the residue was co-distilled with toluene to eliminate traces of the reagent. The resulting acyl chloride was dissolved in dichloromethane (DCM) and reacted with 4-bromoaniline (11.3 g) in the presence of triethylamine (TEA, 16.6 g) at 5–10°C. For N-butyl-3-phenylpropanamide, substituting 4-bromoaniline with n-butylamine under analogous conditions would yield the target compound.

This method typically achieves yields of 70–82% for structurally similar amides, as demonstrated in the synthesis of N-ethyl-3-phenylpropanamide. The workup involves quenching with aqueous HCl, followed by washes with NaHCO₃ and brine, drying over Na₂SO₄, and solvent evaporation.

Critical Parameters and Optimization

-

Temperature Control : Maintaining low temperatures (5–10°C) during amine addition minimizes side reactions such as over-alkylation.

-

Solvent Choice : DCM is preferred due to its inertness and ability to stabilize the acyl chloride intermediate.

-

Stoichiometry : A 1.2:1 molar ratio of amine to acid ensures complete conversion, as excess amine acts as both a reactant and base to neutralize HCl.

POCl₃-Catalyzed Direct Coupling

One-Pot Condensation

An alternative method employs POCl₃ as a coupling agent, bypassing the need for isolated acyl chloride. In a protocol adapted from ester/amide synthesis studies, 3-phenylpropanoic acid (0.5 mmol) and n-butylamine (0.6 mmol) were dissolved in anhydrous DCM with TEA (1.2 mmol) and 4-dimethylaminopyridine (DMAP, 0.15 mmol). POCl₃ (0.5 mmol) was added dropwise, and the reaction proceeded at room temperature for 2 hours. Post-reaction workup included sequential washes with ice-cold water, HCl, NaHCO₃, and brine, followed by column chromatography (petroleum ether/ethyl acetate).

This method offers yields up to 96% for analogous amides, attributed to DMAP’s role in accelerating the coupling.

Advantages Over Acyl Chloride Route

-

Reduced Steps : Eliminates the need for acyl chloride isolation, streamlining the process.

-

Milder Conditions : Reactions proceed at room temperature, avoiding high-temperature reflux.

-

Functional Group Tolerance : POCl₃ is less likely to degrade acid-sensitive groups compared to SOCl₂.

Comparative Analysis of Methods

The POCl₃ method outperforms the acyl chloride route in yield and simplicity but requires stringent moisture control. Conversely, the acyl chloride approach is more scalable for industrial applications due to established protocols .

Chemical Reactions Analysis

Types of Reactions: N-butyl-3-phenylpropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide to the corresponding amine.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Common Synthetic Routes

| Method | Reagents | Conditions |

|---|---|---|

| Direct amide formation | Butylamine + 3-phenylpropanoic acid | Dehydrating conditions |

| Copper-catalyzed reaction | Di-tert-butyl dicarbonate + nitriles | Solvent-free, room temperature |

Chemistry

N-butyl-3-phenylpropanamide serves as an intermediate in the synthesis of more complex organic molecules. It is utilized in various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form carboxylic acids or reduced to yield the corresponding amines.

Biological Studies

Research has indicated that N-butyl-3-phenylpropanamide exhibits potential biological activities. It is being investigated for its interactions with biomolecules and its effects on cellular processes. Notably, compounds with similar structures have shown promise in modulating pain pathways and inflammation .

Medical Applications

In medicinal chemistry, N-butyl-3-phenylpropanamide is explored for its therapeutic effects. It may serve as a precursor in drug development aimed at targeting specific biological pathways. Its interaction with proteins or enzymes can lead to significant biological effects, making it a candidate for further pharmacological studies.

Industrial Uses

The compound is also employed in the production of pharmaceuticals and agrochemicals. Its unique chemical properties allow it to function as an intermediate in various industrial processes, contributing to the synthesis of specialty chemicals .

Case Studies and Research Findings

Several studies have highlighted the potential of N-butyl-3-phenylpropanamide in various applications:

- Pain Management Research : A study demonstrated that related compounds could inhibit peripheral inflammation and pain responses in animal models, suggesting that N-butyl-3-phenylpropanamide might have similar effects due to its structural characteristics .

- Synthesis of Therapeutics : The compound has been utilized as an intermediate in synthesizing drugs targeting muscarinic receptors, showcasing its relevance in developing therapeutics for conditions like overactive bladder .

- Chemical Reaction Studies : Investigations into the reactivity of N-butyl-3-phenylpropanamide have revealed its potential in various organic transformations, highlighting its versatility as a reagent in synthetic chemistry .

Mechanism of Action

The mechanism of action of N-butyl-3-phenylpropanamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : Compounds like N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide incorporate electron-withdrawing chlorine, enhancing stability and antioxidant activity .

- Aromaticity : The benzyl group in N-benzyl-N-methyl-3-phenylpropanamide introduces extended π-conjugation, which may improve binding affinity in biological systems .

Functional Performance

- Antioxidant Activity : Hydroxamic acid derivatives (e.g., compound 10 in ) show DPPH radical scavenging efficacy comparable to butylated hydroxyanisole (BHA), a benchmark antioxidant .

- Thermal Stability : Phthalimide analogs (e.g., 3-chloro-N-phenyl-phthalimide) demonstrate high thermal stability, critical for polymer synthesis . This property may extend to phenylpropanamides with rigid substituents.

Q & A

Q. What are the established synthetic pathways for N-butyl-3-phenylpropanamide, and what key reaction parameters influence yield?

N-Butyl-3-phenylpropanamide can be synthesized via multi-step organic reactions, typically involving amidation or condensation reactions. A common approach includes:

- Step 1 : Activation of the carboxylic acid derivative (e.g., using thionyl chloride to form an acyl chloride).

- Step 2 : Reaction with n-butylamine under controlled pH and temperature (e.g., 0–5°C in anhydrous dichloromethane) to form the amide bond .

- Critical parameters : Solvent polarity, reaction time, and stoichiometric ratios significantly impact yield. For example, excess amine (1.2–1.5 equivalents) improves conversion rates .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of N-butyl-3-phenylpropanamide?

- Nuclear Magnetic Resonance (NMR) : and NMR confirm proton environments and carbon backbone integrity. For instance, the amide proton typically resonates at δ 6.5–8.0 ppm in DMSO-d6 .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, with electrospray ionization (ESI) preferred for polar amides .

- Infrared Spectroscopy (IR) : A strong absorption band near 1650 cm confirms the C=O stretch of the amide group .

Q. What in vitro assays are recommended for preliminary assessment of N-butyl-3-phenylpropanamide's pharmacological potential?

- Enzyme inhibition assays : Use fluorogenic substrates to screen for activity against targets like cyclooxygenase (COX) or kinases, with IC values calculated via dose-response curves .

- Cytotoxicity screening : Employ MTT or resazurin assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .

- Solubility and stability : Evaluate metabolic stability in liver microsomes and aqueous solubility via HPLC-UV quantification .

Advanced Research Questions

Q. How should researchers design experiments to optimize the stereoselectivity of N-butyl-3-phenylpropanamide derivatives?

- Chiral catalysts : Use asymmetric catalysis (e.g., BINOL-derived phosphoric acids) during amide bond formation to induce enantioselectivity .

- Temperature control : Lower temperatures (e.g., −20°C) reduce racemization risks in stereosensitive intermediates .

- Analytical validation : Employ chiral HPLC or circular dichroism (CD) to quantify enantiomeric excess (ee) .

Q. What statistical approaches are appropriate for reconciling contradictory results in metabolic stability studies of N-butyl-3-phenylpropanamide analogs?

- Meta-analysis : Apply the Cochrane framework to systematically evaluate heterogeneity across studies .

- Quantifying inconsistency : Calculate the I² statistic to determine the proportion of variability due to heterogeneity (e.g., I² > 50% indicates substantial inconsistency) .

- Sensitivity analysis : Exclude outlier studies or subgroup analyses (e.g., by species or incubation time) to identify confounding variables .

Q. How can researchers address batch-to-batch variability in N-butyl-3-phenylpropanamide synthesis?

- Process Analytical Technology (PAT) : Implement real-time monitoring via inline FTIR to track reaction progression and intermediate purity .

- Design of Experiments (DoE) : Use factorial designs to identify critical process parameters (e.g., mixing speed, solvent volume) affecting reproducibility .

- Quality control : Establish acceptance criteria for impurities (e.g., ≤0.5% by HPLC) and validate with inter-laboratory testing .

Methodological Notes

- Data contradiction analysis : When conflicting bioactivity data arise, prioritize studies with validated protocols (e.g., NIH/WHO guidelines) and transparent raw data sharing .

- Synthesis optimization : Always cross-validate synthetic routes with orthogonal techniques (e.g., X-ray crystallography for crystalline derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.